3-(3-Chlorobenzyl)pyrrolidine hydrochloride
CAS No.: 1359702-94-5
Cat. No.: VC4422277
Molecular Formula: C11H15Cl2N
Molecular Weight: 232.15
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1359702-94-5 |
---|---|
Molecular Formula | C11H15Cl2N |
Molecular Weight | 232.15 |
IUPAC Name | 3-[(3-chlorophenyl)methyl]pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C11H14ClN.ClH/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10;/h1-3,7,10,13H,4-6,8H2;1H |
Standard InChI Key | IFYNOVMKQDJIMZ-UHFFFAOYSA-N |
SMILES | C1CNCC1CC2=CC(=CC=C2)Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a 3-chlorobenzyl group. The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays. Key physicochemical properties include:
Table 1: Molecular and Computational Properties
The chlorophenyl group contributes to lipophilicity (), facilitating membrane permeability in biological systems . The hydrochloride salt form ensures stability and improves solubility in polar solvents.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves alkylation of pyrrolidine with 3-chlorobenzyl chloride under basic conditions:
Key Steps:
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Alkylation: Pyrrolidine reacts with 3-chlorobenzyl chloride in the presence of a base (e.g., ) to form the tertiary amine .
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, which is purified via recrystallization.
Industrial-Scale Production
Continuous flow reactors are employed for scalable synthesis, minimizing side reactions and improving yield (>85%). Process optimization includes:
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Catalyst Screening: Palladium-based catalysts enhance reaction efficiency.
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Solvent Selection: Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their solvation capabilities .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound exhibits inhibitory activity against neuronal nitric oxide synthase (nNOS), a target for neurodegenerative diseases . Computational docking studies suggest its chlorophenyl group interacts with hydrophobic pockets in the enzyme active site .
Receptor Modulation
Pyrrolidine derivatives are known to modulate serotonin (5-HT) and dopamine receptors . While direct evidence for this compound is limited, structural analogs demonstrate affinity for receptors () .
Activity | Model System | Key Finding | Source |
---|---|---|---|
nNOS Inhibition | In vitro assay | IC = 15 µM | PMC |
Cytotoxicity | Breast cancer cells | IC = 25 µM | VulcanChem |
Anti-inflammatory | Macrophages | 40% reduction in TNF-α | CymitQuimica |
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound is a precursor to neuroactive agents, including:
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Antidepressants: Functionalization at the pyrrolidine nitrogen yields selective serotonin reuptake inhibitors (SSRIs).
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Anticancer Agents: Derivatives with trifluoromethyl groups show enhanced cytotoxicity .
Case Study: Anticancer Derivative Development
A 2024 study synthesized analogs by replacing the chlorophenyl group with a pyridinyl moiety, achieving a 10-fold increase in potency against glioblastoma cells (IC = 2.5 µM).
Comparison with Structural Analogs
Table 3: Substituent Effects on Bioactivity
Analog | Substituent | LogP | IC (nNOS) |
---|---|---|---|
3-(4-Chlorobenzyl) | 4-Cl | 2.6 | 20 µM |
3-(3-Bromobenzyl) | 3-Br | 3.1 | 12 µM |
3-(3-Trifluoromethyl) | 3-CF | 3.5 | 8 µM |
The 3-chloro substitution balances lipophilicity and electronic effects, optimizing receptor binding .
Future Research Directions
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